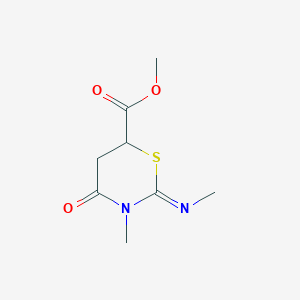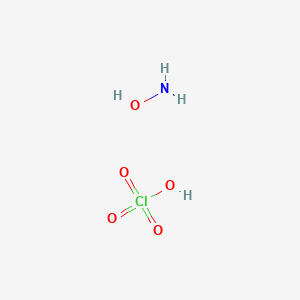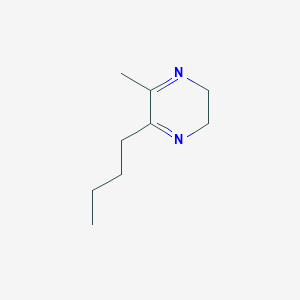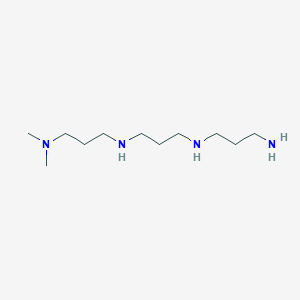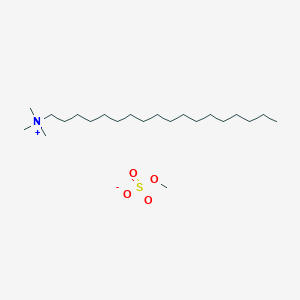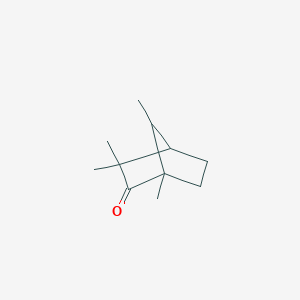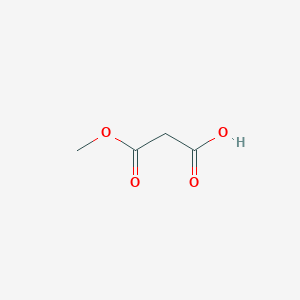![molecular formula C10H13N5S B097209 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 17050-87-2](/img/structure/B97209.png)
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied due to its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Mechanism Of Action
The mechanism of action of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in the cytoplasm of infected cells and initiating the innate immune response. By inhibiting cGAS, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine can prevent the immune response from being activated, which can be beneficial in certain disease states.
Biochemical And Physiological Effects
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon-beta, which is a cytokine that is involved in the immune response. Additionally, the compound has been found to inhibit the replication of viruses such as Zika virus and dengue virus. In cancer cells, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to inhibit cell proliferation and induce cell death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine in lab experiments is its potency as an inhibitor of cGAS. The compound has been shown to be highly effective at inhibiting the enzyme, making it a valuable tool for researchers studying the innate immune response. However, one of the limitations of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine. One area of research is the development of more potent and selective inhibitors of cGAS. Additionally, the compound's antiviral activity against a variety of viruses makes it a promising candidate for further study in the development of antiviral therapies. Finally, the compound's potential role in the treatment of cancer warrants further investigation, particularly in the development of combination therapies that target multiple pathways involved in cancer cell proliferation and survival.
Conclusion:
In conclusion, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a valuable tool for researchers studying the innate immune response, antiviral therapies, and cancer. Its potency as an inhibitor of cGAS and its ability to inhibit the replication of viruses make it a promising candidate for further study. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Future research should focus on the development of more potent and selective inhibitors of cGAS, as well as the compound's potential role in the treatment of cancer.
Synthesis Methods
The synthesis of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the reaction of 2-amino-5-methylthiazole with cyclopentanone in the presence of ammonium acetate. The resulting product is then reacted with methyl iodide to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cGAS, which is involved in the innate immune response. The compound has also been found to have antiviral activity against a variety of viruses, including Zika virus and dengue virus. Additionally, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used to study the role of cyclic GMP-AMP synthase (cGAS) in cancer cells.
properties
CAS RN |
17050-87-2 |
|---|---|
Product Name |
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
Molecular Formula |
C10H13N5S |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
TYWAXLMSNZEDKZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
Canonical SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
Other CAS RN |
17050-87-2 |
synonyms |
v-Triazolo[4,5-d]pyrimidine, (3H), 3-cyclopentyl-7-metylthio- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




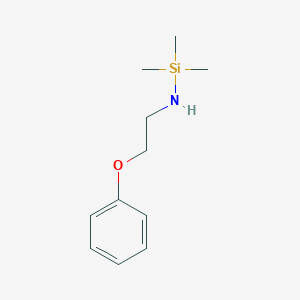

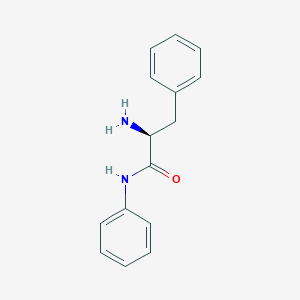

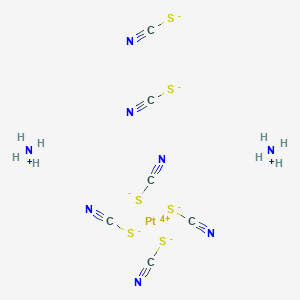
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
